molecular formula C18H13Cl2FN2O2S B2439068 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-fluorophenoxy)-5-methoxypyrimidine CAS No. 339276-16-3

2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-fluorophenoxy)-5-methoxypyrimidine

Cat. No. B2439068
CAS RN: 339276-16-3
M. Wt: 411.27
InChI Key: VJBPRUMVIWRVHX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring substituted with methoxy, fluorophenoxy, and dichlorobenzylsulfanyl groups. The presence of these substituents may influence the compound’s reactivity and biological activity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 411.27. Other properties such as melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Synthesis and Crystal Structure

  • Research has shown the synthesis of various thiopyrimidine derivatives, which are structurally related to 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-fluorophenoxy)-5-methoxypyrimidine. These compounds were analyzed using NMR, IR, mass spectroscopies, and elemental analysis. The molecular structures of these derivatives, including their hydrogen-bond interactions, were studied through single-crystal X-ray diffraction (Stolarczyk et al., 2018).

Antiviral Activity

  • Certain pyrimidine derivatives, closely related to the compound , have been evaluated for their antiviral activity. They demonstrated inhibition against herpes viruses (HSV-1, HSV-2, VZV, CMV) and retroviruses (HIV-1, HIV-2, MSV). The study highlights the potential of these compounds in antiviral therapy (Holý et al., 2002).

Tautomerism and Solvent Interaction

  • A study on 5-fluoro-4-hydroxy-2-methoxypyrimidine, which shares a similar structure, explores its existence in solution as two oxo tautomers. This research provides insight into how the structure and solvent interaction of such compounds can influence their chemical behavior (Kheifets et al., 2006).

Fungicidal Activity

  • Aryl ethers derived from pyrimidine derivatives have been synthesized and tested for fungicidal activity. This research suggests potential agricultural applications for these compounds (Erkin et al., 2016).

Kinase Inhibition in Anticancer Agents

  • Studies on 2,4-disubstituted-5-fluoropyrimidines, related to the compound of interest, have identified their role as a core in various anticancer agents. This highlights the potential of these derivatives in cancer treatment (Wada et al., 2012).

Chemiluminescence Studies

  • Sulfanyl-substituted bicyclic dioxetanes, related to the compound , have been synthesized and analyzed for their base-induced chemiluminescence. This suggests potential applications in analytical chemistry (Watanabe et al., 2010).

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-4-(4-fluorophenoxy)-5-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2FN2O2S/c1-24-16-9-22-18(26-10-11-2-7-14(19)15(20)8-11)23-17(16)25-13-5-3-12(21)4-6-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBPRUMVIWRVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC=C(C=C2)F)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(4-fluorophenoxy)-5-methoxypyrimidine

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